Methyl potassium adipate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10525-19-6 |

|---|---|

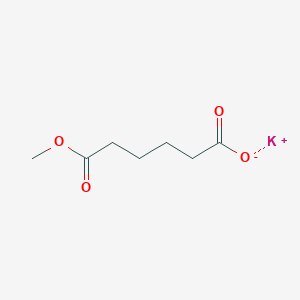

Molecular Formula |

C7H11KO4 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

potassium;6-methoxy-6-oxohexanoate |

InChI |

InChI=1S/C7H12O4.K/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

VIKLNKRRVRFMJF-UHFFFAOYSA-M |

SMILES |

COC(=O)CCCCC(=O)[O-].[K+] |

Isomeric SMILES |

COC(=O)CCCCC(=O)[O-].[K+] |

Canonical SMILES |

COC(=O)CCCCC(=O)[O-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Potassium Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl potassium adipate, a molecule of interest in various research and development applications. This document details the chemical processes involved in its creation and the analytical techniques used to verify its identity and purity.

Introduction

This compound (MPA), also known as potassium monomethyl adipate, is the potassium salt of monomethyl adipate. Its structure combines a linear six-carbon dicarboxylic acid backbone with a methyl ester at one end and a potassium carboxylate at the other. This monoester salt structure imparts unique physicochemical properties that make it a valuable intermediate in organic synthesis and a potential component in various formulations. This guide will first detail the synthetic route to MPA, starting from the preparation of its precursor, monomethyl adipate, followed by its conversion to the final potassium salt. Subsequently, a thorough characterization of the final product using various analytical techniques will be presented.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the selective mono-esterification of adipic acid to produce monomethyl adipate. The second step is the neutralization of the remaining carboxylic acid group with a potassium base to yield the final product.

Step 1: Synthesis of Monomethyl Adipate

Monomethyl adipate is synthesized by the direct esterification of adipic acid with methanol.

Reaction:

HOOC-(CH₂)₄-COOH + CH₃OH ⇌ HOOC-(CH₂)₄-COOCH₃ + H₂O

Experimental Protocol:

A detailed protocol for the synthesis of monomethyl adipate is adapted from a patented method.[1] In a typical procedure, adipic acid is reacted with methanol in the presence of a suitable acid catalyst, such as sulfuric acid or a solid acid resin, to facilitate the esterification. The reaction mixture is heated to reflux for a specific duration to achieve a high conversion to the monoester. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess methanol is removed under reduced pressure. The resulting crude product is then purified, typically by distillation or recrystallization, to yield pure monomethyl adipate.[1] High yields, often exceeding 95%, have been reported for this process.[1]

Step 2: Synthesis of this compound

The second step involves the neutralization of monomethyl adipate with a potassium base, such as potassium hydroxide (KOH).

Reaction:

HOOC-(CH₂)₄-COOCH₃ + KOH → K⁺⁻OOC-(CH₂)₄-COOCH₃ + H₂O

Experimental Protocol:

In a typical laboratory-scale synthesis, monomethyl adipate is dissolved in a suitable solvent, most commonly methanol to maintain consistency with the ester group and facilitate the dissolution of the potassium salt. A stoichiometric amount of potassium hydroxide, dissolved in methanol, is then added dropwise to the solution of monomethyl adipate at room temperature with constant stirring. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature. The formation of the potassium salt, which may precipitate out of the solution depending on the concentration, indicates the progress of the reaction. After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete neutralization. The resulting this compound can then be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure to yield the solid product. The product should be washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting material and dried under vacuum.

Synthesis Workflow Diagram:

Caption: A diagram illustrating the two-step synthesis of this compound from adipic acid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are the key analytical techniques employed for this purpose.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁KO₄ | [2][3] |

| Molecular Weight | 198.26 g/mol | [2][3] |

| Appearance | White crystalline powder (predicted) | |

| Melting Point | Not available | |

| Solubility | Soluble in water | [4] |

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure of this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. While a specific spectrum for this compound is not available in the searched literature, predictions can be made based on the structure and data from its precursor, monomethyl adipate.[5][6] The spectrum of monomethyl adipate in CDCl₃ shows a singlet for the methyl ester protons around 3.67 ppm, multiplets for the methylene protons between 1.6 and 2.4 ppm, and a broad singlet for the carboxylic acid proton above 11 ppm.[5] For this compound, the disappearance of the carboxylic acid proton signal and potential shifts in the adjacent methylene proton signals would be indicative of salt formation.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number and types of carbon atoms in the molecule. For monomethyl adipate, the carbonyl carbon of the ester appears around 174 ppm, the carboxylic acid carbonyl is further downfield, the methoxy carbon is around 51 ppm, and the methylene carbons appear in the range of 24-34 ppm. Upon formation of the potassium salt, the chemical shift of the carboxylate carbon is expected to shift significantly compared to the carboxylic acid carbon, providing clear evidence of the successful synthesis.

-

C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.

-

COO⁻ Asymmetric Stretch (Carboxylate): A strong absorption band in the region of 1550-1610 cm⁻¹, which is a key indicator of the formation of the carboxylate salt.

-

COO⁻ Symmetric Stretch (Carboxylate): A weaker absorption band around 1400-1440 cm⁻¹.

-

C-O Stretch (Ester): An absorption band in the 1100-1300 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Absorption bands in the 2850-2960 cm⁻¹ region.

The presence of the carboxylate stretches and the ester carbonyl stretch, along with the absence of the broad O-H stretch of a carboxylic acid (typically around 2500-3300 cm⁻¹), would confirm the successful synthesis of this compound.

Characterization Workflow Diagram:

Caption: A flowchart outlining the key analytical steps for the characterization of synthesized this compound.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The synthesis involves a two-step process starting from adipic acid, with the key steps being mono-esterification followed by neutralization. The characterization relies on a combination of physical property measurements and spectroscopic analysis, primarily NMR and FTIR, to confirm the chemical identity and purity of the final product. The detailed protocols and expected analytical data provided herein serve as a valuable resource for researchers and professionals working with this compound. Further research to obtain and publish the specific spectral data and a precise melting point for this compound would be a valuable contribution to the scientific literature.

References

- 1. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]

- 2. This compound | C7H11KO4 | CID 23695428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Potassium adipate or Dipotassium adipate Manufacturers, with SDS [mubychem.com]

- 5. Monomethyl adipate(627-91-8) 1H NMR spectrum [chemicalbook.com]

- 6. monoMethyl adipate | C7H12O4 | CID 12328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Potassium Adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of methyl potassium adipate. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates and clearly distinguishes data from closely related compounds, namely monomethyl adipate and potassium adipate, to offer a predictive and comparative analysis. This document includes a summary of quantitative data, a proposed experimental protocol for its synthesis, and a discussion of its potential applications, particularly within the pharmaceutical sciences.

Introduction

This compound (CAS No. 10525-19-6) is the potassium salt of monomethyl adipate.[1] It is a derivative of adipic acid, a dicarboxylic acid of significant industrial importance. While adipic acid and its other salts and esters have been well-characterized, specific experimental data for this compound remains scarce in publicly available literature. This guide aims to consolidate the available information and provide a foundational resource for researchers and professionals working with or interested in this compound.

Chemical and Physical Properties

The following tables summarize the known and predicted physical and chemical properties of this compound. Data for monomethyl adipate and potassium adipate are included for comparative purposes.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Adipic acid, monomethyl ester, potassium salt; Hexanedioic acid, 1-methyl ester, potassium salt | [1][2] |

| CAS Number | 10525-19-6 | [1] |

| Molecular Formula | C7H11KO4 | [1][2] |

| Molecular Weight | 198.26 g/mol | [1][2] |

Table 2: Physical Properties (Experimental and Predicted)

| Property | This compound (Predicted) | Monomethyl Adipate | Potassium Adipate | Source |

| Appearance | White crystalline powder (predicted) | Clear colorless liquid | White crystalline powder | [3][4][5] |

| Melting Point | Not available | 7-9 °C | 185 °C | [3][4][5] |

| Boiling Point | Not available | 162 °C / 10 mmHg | 338 °C | [3][4][5] |

| Solubility in Water | Soluble (predicted) | Not miscible or difficult to mix | Soluble | [3][4][5] |

| Density | Not available | 1.081 g/mL at 25 °C | Not available | [5] |

Synthesis of this compound: A Proposed Experimental Protocol

While a specific protocol for the synthesis of this compound is not documented in the searched literature, a plausible method can be derived from the synthesis of its parent compound, monomethyl adipate. The following is a proposed two-step experimental protocol.

Step 1: Synthesis of Monomethyl Adipate

This procedure is adapted from a patented method for the synthesis of monomethyl adipate.[6]

Materials:

-

Adipic acid

-

Methanol

-

Toluene

-

Macroporous cation exchange resin

-

Hydrochloric acid (3-5%)

-

Sodium hydroxide solution (3-5%)

-

Deionized water

Protocol:

-

Resin Pre-treatment:

-

Immerse the macroporous cation exchange resin successively in a 3-5% hydrochloric acid solution, followed by a 3-5% sodium hydroxide solution, and finally again in the hydrochloric acid solution.

-

After each immersion, wash the resin with deionized water until the pH of the resin is neutral (pH 5-7).

-

Filter the resin to remove excess water.

-

-

Esterification:

-

In a reaction vessel, add adipic acid, the pre-treated resin, and toluene.

-

Heat the mixture and add methanol dropwise to initiate the esterification reaction.

-

Maintain the reaction at a controlled temperature until completion, which can be monitored by techniques such as TLC or GC.

-

After the reaction, filter the hot solution to separate the resin.

-

Cool the filtrate to crystallize and remove any unreacted adipic acid.

-

Wash the resulting monomethyl adipate solution in toluene with deionized water.

-

Remove the toluene solvent via reduced pressure distillation to obtain crude monomethyl adipate.

-

Purify the monomethyl adipate by vacuum distillation.

-

Step 2: Formation of the Potassium Salt (this compound)

Materials:

-

Monomethyl adipate (from Step 1)

-

Potassium hydroxide (KOH) or Potassium carbonate (K2CO3)

-

Anhydrous diethyl ether or other suitable solvent

Protocol:

-

Dissolve the purified monomethyl adipate in a suitable solvent like anhydrous diethyl ether.

-

Prepare a stoichiometric amount of potassium hydroxide or potassium carbonate solution.

-

Slowly add the potassium base solution to the monomethyl adipate solution with constant stirring.

-

The formation of a precipitate (this compound) should be observed.

-

Continue stirring for a sufficient period to ensure complete reaction.

-

Collect the solid product by suction filtration.

-

Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

Caption: Proposed two-step synthesis workflow for this compound.

Spectroscopic Data (Reference Data from Monomethyl Adipate)

Specific spectroscopic data for this compound is not available. However, the data for monomethyl adipate can serve as a useful reference, particularly for identifying the core molecular structure.

Table 3: Spectroscopic Data for Monomethyl Adipate

| Technique | Key Features | Source |

| ¹H NMR | Chemical shifts are observed around 11.42 ppm (carboxylic acid proton), 3.68 ppm (methyl ester protons), and 2.36-2.38 ppm and 1.63-1.75 ppm (methylene protons of the adipate backbone). | [7] |

| IR Spectroscopy | Expected characteristic peaks for C=O stretching of the carboxylic acid and ester, C-O stretching, and O-H stretching of the carboxylic acid. | [8] |

| Mass Spectrometry | The parent compound, monomethyl adipate, has a molecular weight of 160.17 g/mol . Fragmentation patterns would be indicative of the ester and carboxylic acid functionalities. | [8] |

Reactivity and Stability

Based on the information available for potassium adipate, this compound is expected to be stable under standard conditions.[3] However, it is likely reactive with strong oxidizing agents.[3] The presence of the ester group may also make it susceptible to hydrolysis under acidic or basic conditions.

Applications in Drug Development and Other Fields

While there is no specific information on the use of this compound in drug development, its parent compound, potassium adipate, is used in the pharmaceutical industry as an excipient.[9] Excipients are inactive substances formulated alongside the active ingredient of a medication. Potassium adipate's role as a buffering agent to maintain the stability of active pharmaceutical ingredients is particularly valuable.[9] Given its structural similarity, this compound could potentially serve similar functions.

Furthermore, monomethyl adipate is utilized as a synthetic intermediate in the preparation of various compounds with potential antitumor and anti-inflammatory activities.[5] This suggests that this compound could also be a valuable precursor in the synthesis of novel therapeutic agents.

Signaling Pathways

There is currently no information available in the scientific literature describing the involvement of this compound in any biological signaling pathways.

Conclusion

This compound is a compound for which direct experimental data is limited. This guide has compiled the available information on its chemical and physical properties, drawing necessary comparisons from its close relatives, monomethyl adipate and potassium adipate. The proposed synthesis protocol provides a viable route for its preparation in a laboratory setting. While its direct applications are not yet established, the known uses of its parent compounds suggest potential utility in pharmaceutical formulations and as a synthetic intermediate for drug discovery. Further research is warranted to fully characterize this compound and explore its potential applications.

References

- 1. This compound | C7H11KO4 | CID 23695428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Potassium adipate or Dipotassium adipate Manufacturers, with SDS [mubychem.com]

- 4. Potassium Adipate or Dipotassium Adipate Manufacturers [adipicacid.net]

- 5. Monomethyl adipate CAS#: 627-91-8 [m.chemicalbook.com]

- 6. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]

- 7. Monomethyl adipate(627-91-8) 1H NMR [m.chemicalbook.com]

- 8. monoMethyl adipate | C7H12O4 | CID 12328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mtroyal.com.tr [mtroyal.com.tr]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermal Decomposition of Methyl Potassium Adipate

Disclaimer: Direct and extensive research on the thermal decomposition of this compound is limited in publicly available literature. This guide, therefore, provides a comprehensive overview based on the well-established principles of thermal decomposition of similar carboxylate salts and related compounds. The experimental protocols and potential decomposition pathways described herein are based on analogous systems and should be adapted and validated for the specific case of this compound.

Introduction to Thermal Decomposition

Thermal decomposition, or thermolysis, is a chemical decomposition process induced by heat.[1] The temperature at which a substance chemically breaks down is known as its decomposition temperature.[1] This process is fundamental in various scientific and industrial fields, including materials science, chemical synthesis, and drug development, as it determines the thermal stability and degradation pathways of compounds. This compound, with the chemical formula C₇H₁₁KO₄, is a potassium salt of a monomethyl ester of adipic acid.[2][3] Understanding its thermal behavior is crucial for applications where it might be subjected to elevated temperatures.

General Principles of Carboxylate Salt Thermal Decomposition

The thermal decomposition of carboxylate salts is a complex process that can proceed through various mechanisms depending on the cation, the structure of the carboxylate, and the reaction atmosphere (e.g., inert or oxidizing).[4] A common decomposition pathway for many metal carboxylates is decarboxylation, which involves the loss of carbon dioxide (CO₂).[5]

For alkali metal carboxylates, the decomposition often leads to the formation of a carbonate of the metal and a ketone. The nature of the organic backbone of the carboxylate influences the specific products formed. For instance, the thermal decomposition of some dialkylimidazolium carboxylate ionic liquids has been shown to proceed via an Sₙ2 nucleophilic substitution reaction under inert gas conditions.[6]

Hypothesized Thermal Decomposition Pathway of this compound

Based on the general principles of carboxylate decomposition, a plausible thermal decomposition pathway for this compound in an inert atmosphere can be hypothesized. The process would likely initiate with the cleavage of the ionic bond between the potassium cation and the carboxylate anion, followed by decarboxylation.

A potential, simplified reaction scheme could be:

2 CH₃OOC(CH₂)₄COOK → K₂CO₃ + (CH₃OOC(CH₂)₄)₂CO + CO₂

This hypothetical pathway suggests the formation of potassium carbonate, a diketone, and carbon dioxide. However, other side reactions and rearrangements are possible, leading to a more complex mixture of products.

Below is a DOT script representation of this logical relationship.

Caption: Hypothesized thermal decomposition pathway of this compound.

Experimental Protocols for Studying Thermal Decomposition

To experimentally investigate the thermal decomposition of this compound, several analytical techniques can be employed. The most common and powerful methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is used to determine the decomposition temperatures and to quantify the mass loss at each stage of decomposition.

Detailed TGA Protocol (General):

-

Instrument: A thermogravimetric analyzer (e.g., PerkinElmer 'Pyris 1' TGA or TA Instruments Q-series 600).[7]

-

Sample Preparation: Place a small amount of the sample (typically 4-8 mg) into a sample pan (e.g., platinum or alumina).[7]

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) or an oxidizing gas (e.g., air) at a constant flow rate (e.g., 100 mL/min).[7]

-

Temperature Program:

-

Temperature-Ramped TGA: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[7]

-

Isothermal TGA: Heat the sample to a specific temperature and hold it at that temperature for a set period, monitoring the mass loss over time.

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the temperatures of phase transitions (e.g., melting, crystallization) and to quantify the enthalpy of these transitions and of decomposition reactions.

Detailed DSC Protocol (General):

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: Place a small amount of the sample (1-9 mg) into a sample pan (e.g., aluminum). To allow volatile decomposition products to escape and prevent pan rupture, a small incision can be made in the lid.

-

Atmosphere: Maintain a controlled atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program:

-

Heat the sample at a constant heating rate (e.g., 2.5°C/min) over a desired temperature range (e.g., 30–410°C).

-

Often, an initial heating step is performed to remove any residual solvent or moisture, followed by a cooling and a second heating cycle to study the thermal history and phase behavior of any decomposition products.

-

-

Data Analysis: The DSC thermogram plots the heat flow versus temperature. Exothermic events (e.g., decomposition) and endothermic events (e.g., melting) appear as peaks. The area under a peak corresponds to the enthalpy change of the transition.

Coupled Techniques

For a more comprehensive analysis, TGA can be coupled with other analytical techniques to identify the gaseous products evolved during decomposition.

-

TGA-Mass Spectrometry (TGA-MS): The gas stream from the TGA furnace is introduced into a mass spectrometer to identify the evolved gases based on their mass-to-charge ratio.

-

TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): The evolved gases are passed through an infrared spectrometer to identify functional groups and specific molecules.

Below is a DOT script representation of a general experimental workflow for studying thermal decomposition.

Caption: General experimental workflow for thermal decomposition analysis.

Quantitative Data for Analogous Carboxylate Salts

| Compound | Decomposition Onset Temperature (°C) | Major Mass Loss (%) | Atmosphere | Reference |

| Ammonium Acetate | ~133.8 | 94.16 | Nitrogen | [7] |

| Ammonium Benzoate | Not specified | Not specified | Nitrogen | [7] |

| Ammonium Salicylate | ~204.23 | 78.08 | Nitrogen | [7] |

| 1-Ethyl-3-methylimidazolium Acetate | Varies with conditions | Not specified | Inert Gas | [6] |

| Manganese(II), Cobalt(II), Nickel(II), Copper(II) Malonates | 310 - 400 | Not specified | Air/Argon | [4] |

| Manganese(II), Cobalt(II), Nickel(II), Copper(II) Succinates | 400 - 525 | Not specified | Air/Argon | [4] |

| Poly(ethylene adipate) (PEAd) | Not specified | Not specified | Not specified | [8] |

| Poly(propylene adipate) (PPAd) | Not specified | Not specified | Not specified | [8] |

| Poly(butylene adipate) (PBAd) | Not specified | Not specified | Not specified | [8] |

Note: The decomposition temperature and mass loss can vary significantly depending on the experimental conditions, such as heating rate and atmosphere.

Conclusion

This technical guide provides a foundational understanding of the thermal decomposition of this compound, framed within the broader context of carboxylate salt thermolysis. While a specific, validated decomposition pathway and quantitative data for this compound are not available in the current literature, this guide outlines the general principles and experimental methodologies that can be applied to investigate its thermal behavior. The hypothesized decomposition pathway suggests the formation of potassium carbonate, a diketone, and carbon dioxide as primary products. For drug development professionals and researchers, it is imperative to conduct specific experimental studies, such as TGA and DSC, to accurately determine the thermal stability, decomposition kinetics, and degradation products of this compound to ensure its safe and effective application.

References

- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C7H11KO4 | CID 23695428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. libjournals.unca.edu [libjournals.unca.edu]

- 8. researchgate.net [researchgate.net]

The Solubility Profile of Methyl Potassium Adipate: A Technical Guide for Researchers

Introduction

Methyl potassium adipate, the monomethyl ester potassium salt of adipic acid, is a compound of interest in various chemical and pharmaceutical research domains. Understanding its solubility in different solvents is crucial for its application in drug formulation, synthesis, and other areas of materials science. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines a detailed experimental protocol for its determination. Due to a lack of publicly available quantitative solubility data for this compound in a range of solvents, this document focuses on providing a robust methodology for researchers to generate this critical data in their own laboratories.

Physicochemical Properties of this compound

To understand the solubility of this compound, it is essential to consider its fundamental physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁KO₄ | [1][2] |

| Molecular Weight | 198.26 g/mol | [1] |

| CAS Number | 10525-19-6 | [1][3] |

The structure of this compound, containing both a polar carboxylate group and a less polar methyl ester group, suggests a nuanced solubility profile. It is anticipated to exhibit some solubility in polar solvents due to the ionic potassium carboxylate moiety, while the methyl ester and the aliphatic chain may contribute to solubility in less polar organic solvents. The related compound, potassium adipate (the dipotassium salt of adipic acid), is known to be soluble in water.[4][5][6]

General Solubility Determination Methodology

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Experimental Protocol: Shake-Flask Method

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) of analytical grade

-

Volumetric flasks

-

Screw-capped vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Analytical balance

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis tools)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium may need to be determined empirically by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification of Dissolved Solute:

-

The concentration of this compound in the clear filtrate can be determined using a suitable analytical technique. The choice of method will depend on the properties of the solute and solvent.

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method for its specificity and sensitivity. A calibration curve of known concentrations of this compound in the specific solvent must be prepared.

-

UV-Vis Spectrophotometry: If this compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

Gravimetric Analysis: This involves evaporating a known volume of the filtered solution to dryness and weighing the remaining solid residue. This method is simpler but may be less accurate for low solubilities.

-

Titration: Acid-base titration could potentially be used to quantify the adipate moiety.

-

-

3. Data Analysis:

-

The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/100 mL, mg/mL, or mol/L).

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Methyl potassium adipate CAS number 10525-19-6

An In-depth Technical Guide to Methyl Potassium Adipate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 10525-19-6, is the potassium salt of monomethyl adipate. It belongs to the class of dicarboxylic acid monoesters, which are characterized by the presence of both a carboxylic acid salt and an ester functional group. This bifunctional nature makes it a potentially versatile building block in organic synthesis. While extensive research on this specific salt is limited, its parent compound, monomethyl adipate, and related adipic acid salts are well-characterized and utilized in various industrial applications. This guide provides a comprehensive overview of the known and predicted properties, synthesis, and potential applications of this compound, with a focus on its relevance to the fields of chemical research and drug development.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| CAS Number | 10525-19-6 | [1] |

| Molecular Formula | C₇H₁₁KO₄ | [1][2] |

| Molecular Weight | 198.26 g/mol | [1][2] |

| IUPAC Name | potassium;6-methoxy-6-oxohexanoate | [1] |

| Synonyms | Adipic acid, monomethyl ester, potassium salt; Hexanedioic acid, 1-methyl ester, potassium salt | [2] |

| InChI | InChI=1S/C7H12O4.K/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 | [2] |

| InChIKey | VIKLNKRRVRFMJF-UHFFFAOYSA-M | [2] |

| SMILES | COC(=O)CCCCC(=O)[O-].[K+] | [2] |

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | Monomethyl Adipate (CAS 627-91-8) | Potassium Adipate (CAS 19147-16-1) |

| Appearance | White crystalline solid (predicted) | Clear colorless liquid | White crystalline powder |

| Melting Point | Not available | 7-9 °C | >185 °C (decomposes)[3][4] |

| Boiling Point | Not available | 162 °C @ 10 mmHg | 338 °C (decomposes)[3][4] |

| Solubility | Soluble in water (predicted) | Not miscible or difficult to mix with water[5] | Soluble in water[3][4] |

| Density | Not available | 1.081 g/mL at 25 °C[5] | Not available |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the literature. However, it can be readily prepared by the neutralization of monomethyl adipate with a potassium base. A plausible two-step synthesis workflow starting from adipic acid is outlined below.

Synthesis Workflow

References

- 1. This compound | C7H11KO4 | CID 23695428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Potassium adipate or Dipotassium adipate Manufacturers, with SDS [mubychem.com]

- 4. Potassium Adipate or Dipotassium Adipate Manufacturers [adipicacid.net]

- 5. Monomethyl adipate CAS#: 627-91-8 [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Monomethyl Adipate Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of monomethyl adipate potassium salt, a valuable intermediate in various chemical and pharmaceutical applications. The synthesis is presented as a two-stage process: the selective mono-esterification of adipic acid to form monomethyl adipate, followed by its conversion to the corresponding potassium salt. This document furnishes detailed experimental protocols, quantitative data, and logical workflow diagrams to assist researchers in the successful synthesis and purification of this compound.

Stage 1: Synthesis of Monomethyl Adipate

The primary route to monomethyl adipate is the selective esterification of one of the two carboxylic acid groups of adipic acid. Several methods exist, with catalytic esterification being the most common and efficient approach. The reaction involves heating adipic acid with methanol in the presence of a catalyst.[1][2]

Experimental Protocol: Catalytic Mono-esterification of Adipic Acid

This protocol is based on the use of a bifunctional alumina catalyst, which demonstrates high selectivity for the mono-ester product.[3]

Materials:

-

Adipic Acid (C₆H₁₀O₄)

-

Methanol (CH₃OH), anhydrous

-

Alumina (Al₂O₃), activated

-

Dichloromethane (CH₂Cl₂), for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄), for drying

-

Standard laboratory glassware for reaction, extraction, and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend adipic acid (e.g., 730 mg, 5 mmol) and the alumina catalyst in methanol (e.g., 10 ml).[3]

-

Reaction: Stir the suspension at a controlled temperature. The reaction can proceed at room temperature (25 °C) over 24 hours or can be accelerated at higher temperatures.[3]

-

Work-up: After the reaction period, cool the mixture to room temperature. Filter the suspension to remove the alumina catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess methanol.

-

Extraction: Dissolve the resulting residue in dichloromethane. Wash the organic layer with deionized water to remove any unreacted adipic acid.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude monomethyl adipate.

-

Purification (Optional): If required, the product can be further purified by vacuum distillation.

Quantitative Data for Monomethyl Adipate Synthesis

The following table summarizes typical quantitative data for the synthesis of monomethyl adipate using different catalytic systems.

| Catalyst System | Adipic Acid (mmol) | Methanol (equiv.) | Temperature (°C) | Time (h) | Conversion (%) | Yield of Monomethyl Adipate (%) | Reference |

| Alumina (Al₂O₃) | 5 | 50 | 25 | 24 | ~85 | 80 | [3] |

| Ion-Exchange Resin | Varies | 15-20 | 40-70 | 1-5 | >95 | High (not specified) | [4] |

| Sulfuric Acid | 1.2 | 3 | Reflux | 5 | High | 94-98 (for diethyl adipate) |

Stage 2: Synthesis of Monomethyl Adipate Potassium Salt

The conversion of monomethyl adipate to its potassium salt is a straightforward acid-base neutralization reaction. The carboxylic acid group of the monoester is deprotonated by a potassium base, typically potassium hydroxide (KOH), to form the water-soluble salt. This protocol is adapted from analogous procedures for preparing potassium salts of similar dicarboxylic acid monoesters.[5][6][7][8]

Experimental Protocol: Neutralization of Monomethyl Adipate

Materials:

-

Monomethyl Adipate (C₇H₁₂O₄)

-

Potassium Hydroxide (KOH)

-

Methanol or Ethanol, absolute

-

Diethyl Ether, for washing

-

Standard laboratory glassware

-

Stirring apparatus

Procedure:

-

Preparation of Base: Prepare a solution of potassium hydroxide (1 equivalent) in absolute methanol or ethanol. For example, dissolve 0.28 g (5 mmol) of KOH in 20 ml of methanol.

-

Reaction: In a separate flask, dissolve the purified monomethyl adipate (1 equivalent, e.g., 0.80 g, 5 mmol) in the same alcohol (e.g., 20 ml).

-

Salt Formation: While stirring the monoester solution at room temperature, add the potassium hydroxide solution dropwise. A white precipitate of the potassium salt may form during the addition.

-

Precipitation and Isolation: Continue stirring the mixture for 1-2 hours at room temperature to ensure complete reaction and precipitation. Collect the precipitated salt by suction filtration.

-

Washing: Wash the filter cake with a small amount of cold alcohol and then with diethyl ether to remove any unreacted starting materials and residual solvent.

-

Drying: Dry the resulting white solid under vacuum to obtain the final monomethyl adipate potassium salt.

Synthesis Workflow and Logic

The overall synthesis process can be visualized as a two-step sequence. The first step is an equilibrium-driven esterification, where reaction conditions are optimized to favor the mono-substituted product over the di-ester. The second step is a non-reversible acid-base reaction to form the stable potassium salt.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US1338235A - Process for the recovery of potassium salts - Google Patents [patents.google.com]

- 3. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. DE19817101A1 - Process for the preparation of potassium monoethyl malonate - Google Patents [patents.google.com]

- 6. CN105601503A - Preparation method of potassium succinate complex - Google Patents [patents.google.com]

- 7. US6580004B1 - Process for preparing potassium monoethyl malonate - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Hydrolysis Kinetics of Methyl Potassium Adipate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis kinetics of methyl potassium adipate. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles of its hydrolysis, drawing parallels from closely related compounds such as potassium ethyl adipate and diethyl adipate. It details the theoretical background, reaction mechanisms, and a generalized experimental protocol for determining the kinetic parameters. This guide is intended to serve as a foundational resource for researchers initiating studies in this area, providing a robust framework for experimental design and data interpretation.

Introduction

This compound, the monomethyl ester salt of adipic acid, is a compound of interest in various chemical and pharmaceutical contexts. Its hydrolysis, the chemical breakdown in the presence of water, is a critical factor in determining its stability, bioavailability, and environmental fate. Understanding the kinetics of this reaction—the rate at which it proceeds and the factors that influence it—is paramount for applications ranging from drug delivery systems to industrial synthesis.

This guide will focus on the alkaline hydrolysis of this compound, a process also known as saponification. This reaction is generally irreversible and proceeds to completion, making it a common pathway for ester degradation in neutral to basic environments.

Theoretical Background

The hydrolysis of an ester in an alkaline medium is a well-established reaction that follows a nucleophilic acyl substitution mechanism. For this compound, the reaction proceeds as follows:

CH₃OOC(CH₂)₄COOK + OH⁻ → ⁻OOC(CH₂)₄COOK + CH₃OH

The reaction is typically second-order overall, being first-order with respect to the ester and first-order with respect to the hydroxide ion. The rate law can be expressed as:

Rate = k[Ester][OH⁻]

where:

-

k is the second-order rate constant.

-

[Ester] is the concentration of this compound.

-

[OH⁻] is the concentration of the hydroxide ion.

Several factors can influence the rate of hydrolysis, including temperature, pH, solvent polarity, and the presence of salts (ionic strength).

Reaction Mechanism

The alkaline hydrolysis of this compound is believed to proceed through a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the methoxide ion as the leaving group, which is subsequently protonated by the solvent to form methanol.

Visualization of the Reaction Pathway

Caption: BAC2 mechanism for this compound hydrolysis.

Experimental Protocols

While specific literature on the hydrolysis kinetics of this compound is scarce, a general experimental protocol can be adapted from studies on similar esters.

Materials and Reagents

-

This compound (synthesis or procurement required)

-

Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)

-

Hydrochloric acid (HCl) solution of known concentration (for quenching)

-

Deionized water

-

Thermostated water bath

-

pH meter

-

Analytical instrumentation (e.g., HPLC, GC-MS, or titration setup)

Kinetic Measurement by Titration

A common method for monitoring the progress of hydrolysis is by titrating the remaining hydroxide ions at various time intervals.

-

Reaction Setup: A known volume of a standard solution of this compound is placed in a reaction vessel maintained at a constant temperature by a water bath. An equal volume of a standard NaOH solution, also at the same temperature, is added to initiate the reaction.

-

Sampling: At regular time intervals, an aliquot of the reaction mixture is withdrawn.

-

Quenching: The aliquot is immediately added to a known excess of a standard HCl solution to stop the reaction.

-

Titration: The unreacted HCl is then back-titrated with the standard NaOH solution using a suitable indicator (e.g., phenolphthalein).

-

Data Analysis: The concentration of the ester at different times can be calculated from the amount of NaOH consumed. The rate constant is then determined by plotting the appropriate function of concentration versus time.

Instrumental Analysis (HPLC/GC-MS)

Modern analytical techniques can provide more precise measurements of the reactant or product concentrations over time.

-

Reaction and Sampling: The reaction is initiated as described above. At specific time points, aliquots are taken.

-

Quenching: The reaction in the aliquot is quenched, often by rapid cooling and pH adjustment.

-

Analysis: The concentration of this compound or the formation of adipic acid/methanol is quantified using a pre-calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method.

-

Kinetic Analysis: The concentration-time data is then used to determine the reaction order and rate constant.

Visualization of Experimental Workflow

Caption: Generalized workflow for studying hydrolysis kinetics.

Data Presentation

While specific quantitative data for the hydrolysis of this compound is not available in the reviewed literature, the following tables illustrate how such data would be structured for clear comparison. Data for analogous compounds, where available, should be interpreted with caution.

Table 1: Hypothetical Rate Constants for the Alkaline Hydrolysis of this compound at Various Temperatures

| Temperature (°C) | [Ester]₀ (M) | [NaOH]₀ (M) | Second-Order Rate Constant, k (M⁻¹s⁻¹) |

| 25 | 0.05 | 0.05 | Data to be determined |

| 35 | 0.05 | 0.05 | Data to be determined |

| 45 | 0.05 | 0.05 | Data to be determined |

Table 2: Activation Parameters for the Hydrolysis of Adipate Esters (Illustrative)

| Ester | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

| This compound | Data to be determined | Data to be determined |

| Potassium Ethyl Adipate | Value from literature (if available) | Value from literature (if available) |

| Diethyl Adipate | Value from literature (if available) | Value from literature (if available) |

Note: A study on the saponification of diethyl adipate reported a reaction order of 1.5 and a rate constant of 0.8 m³/kmol·s at 100°C, though this was under reactive distillation conditions and may not be directly comparable to simple hydrolysis.[1][2][3]

Factors Influencing Hydrolysis Kinetics

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation, allowing for the determination of the activation energy.

-

pH: The rate of hydrolysis is directly proportional to the hydroxide ion concentration. Therefore, the reaction is significantly faster at higher pH values.

-

Solvent: The polarity of the solvent can affect the stability of the transition state and thus the reaction rate.

-

Ionic Strength: The presence of other ions in the solution can influence the activity of the reacting species, a phenomenon known as the kinetic salt effect. For the reaction between two ions of the same sign, an increase in ionic strength generally leads to a decrease in the rate constant.

Conclusion

This technical guide has provided a foundational understanding of the hydrolysis kinetics of this compound. While specific experimental data for this compound remains to be established, the theoretical framework, reaction mechanisms, and detailed experimental protocols outlined herein offer a clear path forward for researchers in this field. The provided visualizations of the reaction mechanism and experimental workflow serve to clarify these complex processes. Future research should focus on obtaining empirical data for the rate constants and activation parameters of this compound hydrolysis to enable more accurate predictions of its behavior in various applications.

References

Methodological & Application

Application Notes & Protocols: Methyl Potassium Adipate as a Precursor in Polyester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl potassium adipate, the monomethyl ester potassium salt of adipic acid, is an emerging precursor for the synthesis of functional polyesters. Its unique bifunctional nature, possessing both a carboxylate salt and a methyl ester group, offers novel pathways for polymerization, distinct from traditional methods that utilize diacids or diesters. The presence of the potassium carboxylate allows for polymerization via nucleophilic substitution reactions under milder conditions than high-temperature polycondensation, potentially preserving sensitive functional groups within the polymer backbone.

These application notes provide a comprehensive overview of the use of this compound in polyester synthesis, including detailed experimental protocols, data presentation, and visualizations of the synthetic workflow. The methodologies described herein are designed to serve as a foundational guide for researchers exploring the synthesis of novel polyesters with tailored properties for applications in drug delivery, biomaterials, and specialty polymers.

Synthesis of Polyesters via Nucleophilic Substitution Polycondensation

A primary application of this compound in polymer synthesis is its role as a nucleophilic monomer in polycondensation reactions with dihaloalkanes. In this approach, the carboxylate anion displaces the halide from the dihaloalkane, forming ester linkages and building the polymer chain. This method avoids the high temperatures and strong acid catalysts often required for conventional polyesterification, offering a pathway to polymers with well-defined structures and potentially lower polydispersity.

Proposed Reaction Pathway

The logical relationship for the synthesis of a polyester from this compound and a generic dihaloalkane (X-R-X) is illustrated below. The reaction proceeds via a series of SN2 substitution steps, where 'n' represents the degree of polymerization.

Caption: Reaction scheme for polyester synthesis.

Experimental Protocol: Synthesis of Poly(alkylene adipate methyl ester)

This protocol details the synthesis of a polyester from this compound and 1,4-dibromobutane.

Materials:

-

This compound (synthesis from monomethyl adipate and KOH required)

-

1,4-dibromobutane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube

-

Heating mantle with temperature controller

-

Vacuum filtration apparatus

Procedure:

-

Monomer Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 19.82 g (0.1 mol) of this compound in 100 mL of anhydrous DMF. Stir the mixture at 60°C until the salt is fully dissolved.

-

Initiation of Polymerization: Slowly add 21.59 g (0.1 mol) of 1,4-dibromobutane to the reaction flask.

-

Polycondensation Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 24 hours under constant stirring. The formation of a potassium bromide precipitate should be observed as the reaction progresses.

-

Polymer Isolation: After 24 hours, cool the reaction mixture to room temperature. Pour the viscous solution into 500 mL of cold methanol with vigorous stirring to precipitate the polymer.

-

Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer with deionized water (3 x 100 mL) to remove any remaining potassium bromide and unreacted monomers. Subsequently, wash with methanol (2 x 50 mL) to aid in drying.

-

Drying: Dry the purified polymer in a vacuum oven at 40°C for 48 hours or until a constant weight is achieved.

-

Characterization: Characterize the resulting polyester for its molecular weight (e.g., by Gel Permeation Chromatography - GPC), chemical structure (e.g., by ¹H NMR and FTIR spectroscopy), and thermal properties (e.g., by Differential Scanning Calorimetry - DSC).

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of the polyester.

Caption: Experimental workflow for polyester synthesis.

Quantitative Data Summary

The following table presents illustrative data for a series of polymerization reactions, demonstrating the effect of varying reaction time and monomer ratio on the polymer properties. This data is hypothetical and intended to serve as a guideline for experimental design.

| Run | Monomer Ratio (Adipate:Dibromide) | Reaction Time (h) | Yield (%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

| 1 | 1:1 | 12 | 75 | 8,500 | 2.1 |

| 2 | 1:1 | 24 | 88 | 15,200 | 1.9 |

| 3 | 1:1 | 48 | 91 | 21,000 | 1.8 |

| 4 | 1.05:1 | 24 | 85 | 12,300 | 2.3 |

| 5 | 1:1.05 | 24 | 84 | 11,800 | 2.4 |

Transesterification as an Alternative Pathway

While nucleophilic substitution is a promising route, this compound could also potentially be used in high-temperature melt transesterification with a diol, such as 1,4-butanediol. In this scenario, the potassium carboxylate may act as an in-situ catalyst for the transesterification between the methyl ester group and the diol.

Proposed Protocol for Melt Transesterification

Materials:

-

This compound

-

1,4-butanediol

-

Antimony(III) oxide (optional co-catalyst)

Procedure:

-

Charging the Reactor: Charge a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with equimolar amounts of this compound and 1,4-butanediol.

-

First Stage (Ester Interchange): Heat the mixture under a nitrogen atmosphere to 180-200°C. Methanol will be evolved and should be collected. Maintain these conditions until approximately 80-90% of the theoretical amount of methanol has been collected.

-

Second Stage (Polycondensation): Gradually reduce the pressure to below 1 torr while increasing the temperature to 220-240°C. Continue the reaction under these conditions for several hours to increase the molecular weight of the polymer.

-

Product Recovery: Cool the reactor under nitrogen and extrude the molten polymer.

Note: The high basicity of the potassium salt may lead to side reactions at elevated temperatures. Optimization of reaction conditions would be critical.

Conclusion

This compound presents a versatile and largely unexplored monomer for polyester synthesis. The ability to utilize it in lower-temperature nucleophilic substitution reactions opens up possibilities for creating novel polymer architectures that may not be accessible through traditional high-temperature polycondensation methods. The protocols and data presented here provide a starting point for researchers to investigate the full potential of this precursor in the development of advanced polymeric materials. Further research is encouraged to explore different dihaloalkanes, optimize reaction conditions, and fully characterize the resulting polymers.

Application Notes and Protocols for Adipate-Based Polyester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic polyesters are a significant class of polymers renowned for their biodegradability, biocompatibility, and versatile physicochemical properties. Among these, polyesters derived from adipic acid are particularly prominent, finding applications in diverse fields ranging from biomedical devices and drug delivery systems to environmentally friendly packaging materials. The synthesis of these polymers is typically achieved through polycondensation reactions involving adipic acid or its derivatives with various diols.

General Principles of Adipate Polyester Synthesis

The formation of polyesters from adipate derivatives generally proceeds via a step-growth polycondensation mechanism. This involves the reaction of a dicarboxylic acid (or its derivative) with a diol, leading to the formation of ester linkages and the elimination of a small molecule such as water or methanol.[1] The reaction can be catalyzed by acids, metal-based compounds, or enzymes.[2][3]

Key monomers in the synthesis of adipate polyesters include:

-

Adipic Acid: A six-carbon dicarboxylic acid that is a fundamental building block for many aliphatic polyesters.

-

Adipate Esters: Derivatives such as dimethyl adipate or divinyl adipate are often used to facilitate the reaction and removal of byproducts.

-

Diols: A wide variety of diols, such as 1,4-butanediol, ethylene glycol, and glycerol, can be used to tailor the properties of the resulting polyester.[4][5]

Experimental Protocols

Protocol 1: Melt Polycondensation of Adipic Acid and 1,4-Butanediol

This protocol describes a common method for the synthesis of poly(butylene adipate) (PBA) using an inorganic acid catalyst.[2]

Materials:

-

Adipic acid (0.1 mol)

-

1,4-butanediol (a slight molar excess is often used)

-

Phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) (0.1–1% w/w of the total monomer weight)

-

Three-necked reaction vessel

-

Mechanical stirrer

-

Oil heating bath

-

Distillation apparatus

-

Vacuum pump

Procedure:

-

Monomer Charging: Add adipic acid and 1,4-butanediol to the three-necked reaction vessel equipped with a mechanical stirrer and a distillation apparatus.

-

Catalyst Addition: Introduce the acid catalyst to the reaction mixture.

-

Esterification: Heat the mixture in an oil bath to a temperature of 160-190°C with constant stirring. Water will be formed as a byproduct and should be continuously removed via the distillation apparatus.[6]

-

Polycondensation: After the majority of the theoretical amount of water has been collected, gradually apply a vacuum to the system to further drive the reaction and remove residual water and unreacted monomers. The temperature can be increased to 200-230°C during this stage.[7]

-

Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture.

-

Product Recovery: Once the desired molecular weight is achieved (indicated by high viscosity), cool the reactor to room temperature. The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

-

Drying: Dry the purified polymer under vacuum to remove any residual solvent.

Protocol 2: Two-Step Synthesis of Poly(butylene adipate-co-terephthalate) (PBAT)

This protocol outlines the synthesis of a copolyester, PBAT, which incorporates both aliphatic (adipate) and aromatic (terephthalate) units.[7][8]

Materials:

-

Terephthalic acid (PTA)

-

Adipic acid (AA)

-

1,4-butanediol (BDO)

-

Tetrabutyl titanate (TBT) or another suitable catalyst

-

Reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet

-

Vacuum system

Procedure:

-

Esterification:

-

Charge the reactor with PTA, a portion of the BDO, and the catalyst.

-

Heat the mixture to 215°C under a nitrogen atmosphere with mechanical stirring for approximately 3 hours.[7]

-

Add AA and the remaining BDO to the reactor.

-

Continue heating at around 180°C for another 3 hours, collecting the water byproduct.[7]

-

-

Polycondensation:

-

Connect the reactor to a vacuum pump and gradually reduce the pressure.

-

Increase the temperature to approximately 230°C.

-

Continue the reaction under vacuum for several hours until the desired viscosity is reached.

-

-

Product Isolation:

-

Extrude or pour the hot polymer melt onto a suitable surface to cool.

-

The resulting solid PBAT can then be pelletized or ground for further processing and analysis.

-

Data Presentation

The properties of adipate-based polyesters are highly dependent on the specific monomers and synthesis conditions used. The following tables summarize typical quantitative data found in the literature for adipate polyesters.

Table 1: Reaction Conditions for Adipate Polyester Synthesis

| Polyester | Monomers | Catalyst | Temperature (°C) | Time (h) | Pressure | Reference |

| Poly(butylene adipate) | Adipic acid, 1,4-butanediol | H₃PO₄/H₂SO₄ | 160-230 | - | Atmospheric then vacuum | [2] |

| Poly(butylene adipate-co-terephthalate) | Adipic acid, Terephthalic acid, 1,4-butanediol | Tetrabutyl titanate | 180-230 | 6+ | Atmospheric then vacuum | [7] |

| Polyester from Glycerol and Adipic Acid | Glycerol, Adipic acid | Dibutyltin dilaurate | - | - | - | [5] |

Table 2: Properties of Adipate Polyesters

| Polyester | Weight Average Molecular Weight (Mw) | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Reference |

| Adipic acid-based polyesters | 23,000 - 85,000 | 52 - 65 | - | [2] |

| Poly(butylene adipate-co-terephthalate) | - | - | -30 to -15 | [9] |

Potential Role of Methyl Potassium Adipate in Polyester Synthesis (Hypothetical)

As previously stated, the direct use of this compound in polyester synthesis is not well-documented in readily available scientific literature. However, based on the principles of polymer chemistry, we can hypothesize its potential reactivity.

This compound is a mono-ester salt of a dicarboxylic acid. It possesses two different functional groups: a methyl ester at one end and a potassium carboxylate at the other.

Potential Reaction Pathways:

-

Reaction of the Ester Group: The methyl ester group could potentially undergo transesterification with a diol at elevated temperatures, typically in the presence of a suitable catalyst. This reaction would lead to the formation of a new ester linkage and the elimination of methanol.[1]

-

Reaction of the Carboxylate Group: The potassium carboxylate group is generally less reactive in direct esterification with alcohols compared to a free carboxylic acid. However, it could potentially react with an alkyl halide in a nucleophilic substitution reaction to form an ester, though this is not a typical polycondensation route.[1] More relevant to polyester synthesis, the carboxylate salt could be converted back to the free carboxylic acid by acidification prior to the polymerization reaction.

Hypothetical Polymerization Scheme:

If this compound were to be used in a polycondensation reaction with a diol, the reaction would likely proceed through the transesterification of the methyl ester group. The potassium carboxylate end would likely remain unreacted under typical polyesterification conditions. This would result in the formation of an oligo- or polyester with terminal potassium carboxylate groups. Such a polymer could have interesting properties, such as increased hydrophilicity or the ability to act as an ionomer.

For this compound to act as a difunctional monomer and lead to high molecular weight polyesters, both the ester and the carboxylate ends would need to react. This would likely require a two-step process:

-

Initial Polycondensation: Reaction with a diol via transesterification of the methyl ester groups to form a polymer with terminal potassium carboxylate groups.

-

Chain Extension/Coupling: A subsequent reaction to couple the terminal carboxylate groups. This could potentially be achieved by reacting the polymer with a dihalide compound.

It is important to emphasize that this is a hypothetical scenario, and experimental validation would be necessary to determine the actual reactivity and feasibility of using this compound as a monomer in polyester synthesis.

Visualizations

Caption: Generalized workflow for the synthesis of adipate-based polyesters.

Caption: Hypothetical reaction of this compound with a diol.

References

- 1. Polyester - Wikipedia [en.wikipedia.org]

- 2. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. ADIPIC ACID POLYESTER - Ataman Kimya [atamanchemicals.com]

- 5. scielo.br [scielo.br]

- 6. iscientific.org [iscientific.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US20160376403A1 - Method for synthesizing poly(butylene adipate-co-terephthalate) - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application of methyl potassium adipate in drug delivery systems

Application of Adipic Acid Derivatives in Drug Delivery Systems

Introduction

Adipic acid and its derivatives, particularly polyesters, have emerged as versatile and promising materials for the development of advanced drug delivery systems. While methyl potassium adipate itself is not commonly a primary carrier, it serves as a potential precursor for monomers like monomethyl adipate used in the synthesis of these biocompatible and biodegradable polymers. This document provides a comprehensive overview of the application of adipic acid-based polyesters, such as poly(glycerol adipate) (PGA) and poly(sorbitol adipate) (PSA), in drug delivery. It includes detailed application notes, experimental protocols for the synthesis and evaluation of these systems, and quantitative data on their performance.

Application Notes

Adipic acid-based polyesters are frequently utilized to formulate a variety of drug delivery vehicles, including nanoparticles, microparticles, and hydrogels. Their key advantages lie in their biocompatibility, biodegradability, and the tunability of their physicochemical properties, which allows for the controlled release of a wide range of therapeutic agents.

1. Nanoparticle-Based Drug Delivery

Polyesters derived from adipic acid, such as poly(glycerol adipate) (PGA), are excellent candidates for formulating nanoparticles for targeted and sustained drug release. These nanoparticles can encapsulate both hydrophobic and hydrophilic drugs, protecting them from premature degradation and enabling controlled release profiles. The surface of these nanoparticles can also be functionalized to achieve targeted delivery to specific tissues or cells.

Key Applications:

-

Oncology: Encapsulation of chemotherapeutic agents to improve their therapeutic index and reduce systemic toxicity.

-

Anti-inflammatory Therapy: Delivery of corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs) for localized and sustained action.[1]

-

Antimicrobial Therapy: Formulation of antibiotics and other antimicrobial agents to enhance their efficacy against resistant strains.[2]

2. Hydrogel-Based Drug Delivery

Adipic acid-based co-polymers can be cross-linked to form hydrogels, which are three-dimensional, water-swollen polymer networks. These hydrogels can encapsulate a high payload of hydrophilic drugs and release them in a controlled manner, often in response to specific physiological stimuli like pH.

Key Applications:

-

Oral Drug Delivery: Development of gastro-resistant formulations that protect the drug from the acidic environment of the stomach and release it in the intestine.

-

Wound Healing: Topical application of drug-loaded hydrogels for sustained release of growth factors or antimicrobial agents at the wound site.

3. Controlled-Release Formulations

Adipic acid itself can be incorporated into matrix tablets and polymeric coatings to modulate the intragel pH and achieve a pH-independent, sustained release of both weakly acidic and basic drugs.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the performance of adipic acid polyester-based drug delivery systems as reported in the literature.

Table 1: Drug Loading and Encapsulation Efficiency of Adipic Acid Polyester Nanoparticles

| Polymer | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| PLGA-PEG | Dexamethasone Palmitate | 7.5 | Not Specified | [4] |

| Poly(glycerol adipate) (PGA) | Ibuprofen | 1.75 | Not Specified | [1] |

| Poly(glycerol adipate) (PGA) | Ibuprofen Sodium Salt | 1.83 (40% C18-PGA), 1.96 (100% C18-PGA) | Not Specified | [1] |

| Poly(glycerol adipate) (PGA) | Ketoprofen | 1.96 | Not Specified | [1] |

| PGA-g-PCL | Usnic Acid | 30 (0.3 mg/mg NP) | 95 - 99 | [2] |

Table 2: Drug Release Kinetics from Adipic Acid-Based Formulations

| Polymer/Formulation | Drug | Release Model | Release Exponent (n) | Key Findings | Reference |

| Ethyl Cellulose/Carbopol 940 Matrix | Ibuprofen | Korsmeyer-Peppas | 0.689 - 0.719 | Release is controlled by a combination of erosion and diffusion. | [5] |

| Eudragit S 100 Matrix | Ibuprofen | Korsmeyer-Peppas | Not Specified | Controlled release achieved, with the polymer concentration affecting the release rate. | [6] |

| Polymeric Nanocapsules/Nanospheres | Ibuprofen | Korsmeyer-Peppas | 0.799 (NCs), 0.816 (NSs) | Anomalous (non-Fickian) diffusion controlled by drug diffusion and polymer swelling. | [7] |

| Floating Nanoballoons | Ibuprofen | Korsmeyer-Peppas | 0.4327 | Anomalous transport combining Fickian diffusion and polymer chain relaxation. | [8] |

Experimental Protocols

Protocol 1: Synthesis of Poly(glycerol adipate) (PGA)

This protocol describes the enzymatic synthesis of PGA, a common adipic acid-based polyester for drug delivery.

Materials:

-

Glycerol

-

Divinyl adipate (DVA)

-

Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of glycerol and divinyl adipate in anhydrous THF.

-

Add the immobilized lipase to the reaction mixture (typically 10% w/w of monomers).

-

Stir the reaction mixture at a controlled temperature (e.g., 60°C) under a nitrogen atmosphere.

-

Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight.

-

After the desired molecular weight is achieved, stop the reaction by filtering off the enzyme.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent like cold diethyl ether.

-

Collect the precipitated polymer by filtration and dry it under vacuum.

Protocol 2: Preparation of Drug-Loaded PGA Nanoparticles by Nanoprecipitation

This protocol details the preparation of drug-loaded PGA nanoparticles using the solvent displacement (nanoprecipitation) method.[1]

Materials:

-

Poly(glycerol adipate) (PGA)

-

Drug of interest (e.g., Ibuprofen)

-

Acetone (or another suitable water-miscible organic solvent)

-

Deionized water

Procedure:

-

Dissolve a specific amount of PGA and the drug in acetone to form the organic phase.

-

Under moderate magnetic stirring, add the organic phase dropwise into a specific volume of deionized water (the aqueous phase).

-

The nanoparticles will form spontaneously due to the rapid diffusion of the organic solvent into the aqueous phase, leading to polymer precipitation.

-

Allow the organic solvent to evaporate under stirring for a few hours at room temperature.

-

The resulting nanoparticle suspension can be used as is or further purified by centrifugation to remove any unencapsulated drug.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a typical in vitro drug release study from nanoparticles.

Materials:

-

Drug-loaded nanoparticle suspension

-

Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

Shaking incubator or water bath

Procedure:

-

Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

-

Seal the dialysis bag and immerse it in a known volume of PBS (the release medium) in a beaker.

-

Place the beaker in a shaking incubator set at 37°C.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Quantify the amount of drug released into the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the cumulative percentage of drug released over time.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method to assess the biocompatibility of the polyester-based nanoparticles using the L929 mouse fibroblast cell line, following ISO 10993-5 guidelines.[9][10]

Materials:

-

L929 mouse fibroblast cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Nanoparticle suspension at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan dissolution

-

96-well cell culture plates

Procedure:

-

Seed L929 cells into a 96-well plate at a specific density and allow them to adhere overnight.

-

Remove the old medium and replace it with fresh medium containing different concentrations of the nanoparticles. Include a positive control (e.g., a cytotoxic substance) and a negative control (cells with medium only).

-

Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, remove the medium containing the nanoparticles and add the MTT solution to each well.

-

Incubate for a few hours to allow viable cells to metabolize MTT into formazan crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculate the cell viability as a percentage relative to the negative control.

Visualizations

Caption: Experimental workflow for adipic acid-based drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyglycerol Adipate-Grafted Polycaprolactone Nanoparticles as Carriers for the Antimicrobial Compound Usnic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Poly(sorbitol adipate)-g-poly(ethylene glycol) Mono Methyl Ether-Based Hydrogel Matrices for Model Drug Release - PMC [pmc.ncbi.nlm.nih.gov]